1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazones with suitable reagents. For instance, the Vilsmeier-Haack reaction can be employed, where a hydrazone precursor reacts with dimethylformamide and phosphorus oxychloride to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available precursors. The process may include halogenation, cyclization, and carboxylation steps under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For instance, it may inhibit certain kinases or proteases, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-3-7(12)5-8(4-6)14-2-1-9(13-14)10(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECBNPKDMPAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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